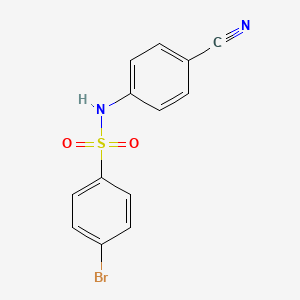

4-bromo-N-(4-cyanophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

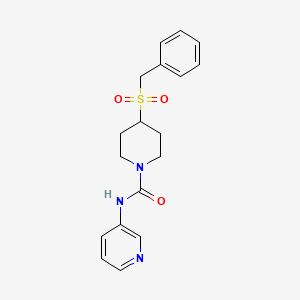

4-bromo-N-(4-cyanophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H9BrN2O2S . It is a derivative of benzenesulfonamide, a class of compounds known for their various biological activities .

Relevant Papers I found several papers related to benzenesulfonamide derivatives , but none specifically on this compound. These papers could provide useful context and background information.

Scientific Research Applications

Molecular Synthesis and Drug Development

4-bromo-N-(4-cyanophenyl)benzenesulfonamide is a compound that has seen application in the field of molecular synthesis and drug development. The structural characteristics of this compound, particularly the presence of both bromo and cyanophenyl groups attached to a benzenesulfonamide moiety, make it a valuable intermediate in the synthesis of various pharmaceuticals. For instance, compounds containing the benzenesulfonamide group have been explored for their potential as inhibitors of certain enzymes or receptor targets, contributing to the development of new therapeutic agents.

One of the notable areas of application involves the design of molecules with gastroprotective properties. For example, ebrotidine, a drug that combines H2-receptor antagonist properties with cytoprotective effects, illustrates the therapeutic potential of sulfonamide derivatives in treating ulcer disease. The cytoprotective properties of ebrotidine stem from its ability to enhance the synthesis and secretion of protective mucus in the gastric lining, highlighting the importance of sulfonamide derivatives in medicinal chemistry (Slomiany, Piotrowski, & Slomiany, 1997).

Furthermore, the compound's role in the synthesis of brominated molecules is significant. The bromo group in this compound can participate in various chemical reactions, making it a useful building block in organic synthesis. This has implications for the manufacture of complex molecules, including those with anti-inflammatory and analgesic properties, as seen in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of non-steroidal anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).

Mechanism of Action

Target of Action

Benzenesulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and is involved in pH regulation and cell proliferation .

Biochemical Pathways

The inhibition of CA IX can affect various biochemical pathways, including those involved in cell proliferation and pH regulation

Result of Action

The inhibition of ca ix by benzenesulfonamide derivatives can disrupt tumor cell metabolism and proliferation .

Properties

IUPAC Name |

4-bromo-N-(4-cyanophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-11-3-7-13(8-4-11)19(17,18)16-12-5-1-10(9-15)2-6-12/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETUGQZRNRLHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2557055.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)

![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)